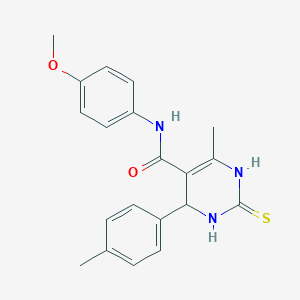![molecular formula C8H6N6 B243120 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine and has been synthesized using various methods. This compound has been found to have interesting biological properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Additionally, it has been found to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile have been studied in vitro and in vivo. It has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments include its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, the limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
Orientations Futures
For research on 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry. Additionally, it may be studied for its potential use in combination with other compounds for the treatment of cancer.
Applications De Recherche Scientifique
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C8H6N6 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H6N6/c9-2-4-1-5-6(10)13-8(11)14-7(5)12-3-4/h1,3H,(H4,10,11,12,13,14) |
Clé InChI |
ASSXWYAJMDWZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1C(=NC(=N2)N)N)C#N |
SMILES canonique |
C1=C(C=NC2=NC(=NC(=C21)N)N)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)

![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)